N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide: is a synthetic organic compound with the molecular formula C13H12FNO2S . It is characterized by the presence of a thiophene ring, a fluorophenoxy group, and an ethyl carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-(4-fluorophenoxy)ethylamine . The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry: N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents . Its ability to interact with biological targets makes it a candidate for drug design .
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities, including anti-inflammatory and anticancer properties . Further research is needed to fully understand its therapeutic potential .
Industry: In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets . The compound’s structure allows it to bind to enzymes or receptors, modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
- N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide
- N-[2-(4-bromophenoxy)ethyl]thiophene-2-carboxamide
- N-[2-(4-methylphenoxy)ethyl]thiophene-2-carboxamide
Comparison: N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties . Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets . Compared to its chlorinated, brominated, or methylated analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-10-3-5-11(6-4-10)17-8-7-15-13(16)12-2-1-9-18-12/h1-6,9H,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKJQCYETACFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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